molecular formula C18H13N7OS B292887 N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea

N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea

カタログ番号 B292887
分子量: 375.4 g/mol
InChIキー: AHGVGWZVEHFWQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea, commonly known as IPTB, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

科学的研究の応用

IPTB has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and hepatocellular carcinoma. It has been shown to inhibit c-Met signaling, which is known to play a crucial role in cancer cell proliferation, survival, and metastasis. IPTB has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

作用機序

IPTB inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor tyrosine kinase. This prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. IPTB also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its anticancer effects, IPTB has also been shown to have anti-inflammatory and anti-angiogenic properties. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the expression of vascular endothelial growth factor, which is involved in angiogenesis.

実験室実験の利点と制限

One of the main advantages of IPTB is its high selectivity for c-Met. This minimizes off-target effects and reduces the risk of toxicity. However, the low yield of the synthesis process and the limited solubility of IPTB in aqueous solutions can pose challenges for lab experiments.

将来の方向性

Future research on IPTB could focus on optimizing the synthesis process to increase yield and solubility. Additionally, the combination of IPTB with other anticancer agents could be explored to enhance its efficacy. The potential use of IPTB in other diseases, such as inflammatory disorders and neurodegenerative diseases, could also be investigated. Finally, the development of IPTB as a clinical therapeutic agent could be pursued, with further studies on its safety and efficacy in humans.

合成法

The synthesis of IPTB involves a multi-step process that starts with the preparation of 2-aminobenzimidazole. This is followed by the synthesis of 4-imino-1,3-thiazolo[5,4-d]pyrimidine, which is then reacted with 2-aminobenzimidazole to obtain IPTB. The overall yield of the synthesis process is approximately 10%.

特性

分子式

C18H13N7OS

分子量

375.4 g/mol

IUPAC名

1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea

InChI

InChI=1S/C18H13N7OS/c19-15-14-16(25-13-9-5-4-8-12(13)22-18(25)27-14)20-10-24(15)23-17(26)21-11-6-2-1-3-7-11/h1-10,19H,(H2,21,23,26)

InChIキー

AHGVGWZVEHFWQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

正規SMILES

C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。